Butyl methyl sulfide

Description

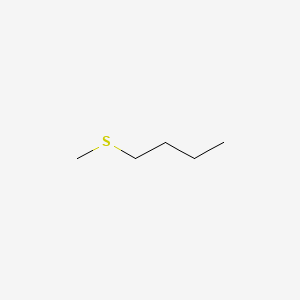

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXXISMIJBRDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060852 | |

| Record name | Butane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Butyl methyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-29-5 | |

| Record name | Butyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N5IMB9XAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Methyl Sulfide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of butyl methyl sulfide. The information is curated for professionals in research and development, with a focus on delivering precise data and clear visualizations to support scientific endeavors.

Chemical Identity and Structure

This compound, systematically known as 1-(methylthio)butane, is an organosulfur compound belonging to the thioether (sulfide) class.[1][2] Its structure consists of a butyl group and a methyl group attached to a sulfur atom.

Molecular Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. This data is essential for understanding its behavior in different experimental and environmental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂S | [1][3][4] |

| Molecular Weight | 104.21 g/mol | [1][3][5] |

| CAS Number | 628-29-5 | [1][3][5] |

| IUPAC Name | 1-(methylsulfanyl)butane | [1][4] |

| SMILES | CCCCSC | [1][3][4] |

| InChI | InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3 | [1][3][4] |

| Appearance | Colorless liquid | [1][3][6] |

| Odor | Unpleasant | [1][6] |

| Boiling Point | 122-123 °C | [5][6] |

| Melting Point | -97.85 °C | [5][7] |

| Density | 0.85 g/cm³ | [5][6] |

| Flash Point | 20 °C | [5][6] |

| Vapor Pressure | 2.1 mmHg at 25°C | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following spectroscopic data have been reported for this compound:

-

Mass Spectrometry (MS): Mass spectral data is available through the NIST Mass Spectrometry Data Center.[1][2]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify functional groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Data has been published by G. Barbarella, P. Dembech, and A. Fava in Organic Magnetic Resonance.[1]

-

¹H NMR: While specific data is not detailed in the provided search results, it is a standard technique for characterizing such compounds.

-

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not available in the public domain search results. However, general methodologies can be inferred.

Synthesis:

A common method for the synthesis of unsymmetrical sulfides like this compound is the Williamson ether synthesis adapted for thioethers. This typically involves the reaction of a sodium thiolate with an alkyl halide. For this compound, this could be the reaction of sodium methanethiolate with 1-bromobutane or sodium butanethiolate with methyl iodide.

General Synthetic Workflow:

References

- 1. This compound | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1-(methylthio)- [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C5H12S) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [stenutz.eu]

Physical properties of n-butyl methyl sulfide

An In-depth Technical Guide to the Physical Properties of n-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-butyl methyl sulfide. The information is compiled from various scientific sources to ensure accuracy and depth, catering to the needs of researchers, scientists, and professionals in drug development. All quantitative data is presented in clear, structured tables for easy comparison, and where available, references to experimental protocols are provided.

General Characteristics

N-butyl methyl sulfide, also known as 1-(methylthio)butane, is a colorless liquid with a characteristic unpleasant, sulfurous, garlic-like odor[1][2][3][4]. It is a flammable liquid and should be handled with appropriate safety precautions[1][2][5][6].

Quantitative Physical Properties

The physical properties of n-butyl methyl sulfide have been determined by various studies. The following tables summarize the key quantitative data. It is important to note that minor variations in reported values may exist due to different experimental conditions.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H12S | [4][7][8][9][10][11] |

| Molecular Weight | 104.21 - 104.22 g/mol | [2][4][7][8][9][10][11] |

| CAS Number | 628-29-5 | [4][7][8][9][10][11][12] |

Table 2: Thermal Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 121-123.5 °C | 760 mmHg | [1][7][8][9][13] |

| Melting Point | -97.8 to -98 °C | [7][8][9][13] | |

| Flash Point | 20 °C (68 °F) | [1][4][6][7] |

Table 3: Density and Refractive Index

| Property | Value | Temperature | Source(s) |

| Density | 0.843 - 0.8532 g/cm³ | 20 °C | [7][9][13] |

| Refractive Index | 1.448 - 1.4621 | 20 °C | [4][7][8][13] |

Table 4: Vapor Pressure

| Vapor Pressure | Temperature | Source(s) |

| 2.1 mmHg | 25 °C | [7][12] |

| 15.6 mmHg | Not Specified | [8] |

| -43 °C | 1 Pa | [14] |

| -19 °C | 10 Pa | [14] |

| 13 °C | 100 Pa | [14] |

| 57 °C | 1 kPa | [14] |

| 123.0 °C | 100 kPa | [14] |

Solubility

N-butyl methyl sulfide is expected to have low solubility in polar solvents like water due to its hydrophobic alkyl chains.[15] Conversely, it is soluble in many organic solvents such as hexane, cyclohexane, alcohol, and ether.[15][16] The general principle of "like dissolves like" is applicable here.[15]

Experimental Protocols

Boiling Point Determination: The boiling point is commonly determined using distillation or by using a capillary method (Thiele tube). In a typical distillation setup, the liquid is heated in a flask connected to a condenser. A thermometer is placed at the vapor outlet to measure the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure. For small sample sizes, a sealed capillary tube containing the sample is heated in a bath, and the temperature at which a rapid stream of bubbles emerges from the capillary is recorded as the boiling point.

Melting Point Determination: The melting point is determined by heating a small, solid sample of the substance and observing the temperature range over which it transitions from a solid to a liquid. A common laboratory method involves placing a small amount of the solidified compound in a capillary tube, which is then heated in a calibrated apparatus (like a Mel-Temp or a Thiele tube filled with oil). The temperatures at which melting begins and is complete are recorded as the melting point range.

Density Measurement: The density of a liquid is typically measured using a pycnometer, a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume. The temperature of the liquid must be controlled and recorded as density is temperature-dependent.

Refractive Index Measurement: The refractive index is measured using a refractometer, such as an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and provides a direct reading of the refractive index at a specific temperature, usually 20°C.

Visualization of Physical Property Relationships

The following diagram illustrates the relationship between temperature, vapor pressure, and the physical state of n-butyl methyl sulfide.

Caption: Relationship between temperature, physical state, and vapor pressure of n-butyl methyl sulfide.

References

- 1. fishersci.com [fishersci.com]

- 2. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. N-BUTYL METHYL SULFIDE | 628-29-5 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. n-Butyl methyl sulfide, 98+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Butane, 1-(methylthio)- [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. butyl methyl sulphide | 628-29-5 [chemnet.com]

- 13. This compound [stenutz.eu]

- 14. physics.nyu.edu [physics.nyu.edu]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. n-Butyl sulfide, 99%, pure 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic data for butyl methyl sulfide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Butyl Methyl Sulfide

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 628-29-5), tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The data presented below was obtained in a deuterated chloroform (CDCl₃) solvent.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2][3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.45 | Triplet | 2H | -S-CH₂ -CH₂-CH₂-CH₃ |

| 2.08 | Singlet | 3H | -S-CH₃ |

| 1.58 | Sextet | 2H | -S-CH₂-CH₂ -CH₂-CH₃ |

| 1.40 | Sextet | 2H | -S-CH₂-CH₂-CH₂ -CH₃ |

| 0.92 | Triplet | 3H | -S-CH₂-CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][4]

| Chemical Shift (ppm) | Assignment |

| 33.5 | -S-CH₂ -CH₂-CH₂-CH₃ |

| 31.8 | -S-CH₂-CH₂ -CH₂-CH₃ |

| 22.0 | -S-CH₂-CH₂-CH₂ -CH₃ |

| 14.8 | -S-CH₃ |

| 13.6 | -S-CH₂-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter, providing information about the functional groups present in a molecule. The data below corresponds to the analysis of a neat liquid film.[1][5]

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 2958 | C-H Stretch (alkane) |

| 2929 | C-H Stretch (alkane) |

| 2870 | C-H Stretch (alkane) |

| 1458 | C-H Bend (alkane) |

| 1378 | C-H Bend (alkane) |

| 1255 | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound [6]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |

| 104 | Moderate | Molecular Ion [M]⁺ |

| 61 | High | [CH₃S=CH₂]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[7][8]

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.[7]

-

Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][9] The final sample height in the tube should be around 4-5 cm.[7]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[7]

-

Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[7]

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[11] If necessary, clean the plates with a dry solvent like acetone and wipe with a lint-free tissue.[5][11]

-

Using a Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.[5][11]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11][12]

-

-

Data Acquisition :

-

Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[11]

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample. For samples with low concentrations, increasing the number of scans (e.g., 100-300) can improve the signal-to-noise ratio.[12]

-

After analysis, clean the salt plates thoroughly with a dry solvent and return them to the desiccator.[11]

-

Mass Spectrometry Protocol (Volatile Liquid)

-

Sample Introduction (via Gas Chromatography - GC-MS) :

-

A small volume of the neat this compound liquid is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a heated capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

-

-

Ionization and Mass Analysis :

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[13][14][15]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-BUTYL METHYL SULFIDE(628-29-5) 1H NMR [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. N-BUTYL METHYL SULFIDE(628-29-5) 13C NMR [m.chemicalbook.com]

- 5. webassign.net [webassign.net]

- 6. This compound | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. paulcooper.pbworks.com [paulcooper.pbworks.com]

- 14. higginschemistry.weebly.com [higginschemistry.weebly.com]

- 15. mhchem.org [mhchem.org]

In-Depth Technical Guide to the Thermodynamic Properties and Boiling Point of Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of butyl methyl sulfide (also known as 1-(methylthio)butane), with a focus on its boiling point and associated experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who require accurate physical and thermodynamic data for this compound.

Core Thermodynamic and Physical Properties

This compound is a colorless liquid with a characteristic unpleasant odor.[1] A summary of its key thermodynamic and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 121-123 °C | @ 760 Torr[2] |

| 122.6 °C | @ 760 mmHg[3] | |

| 123.0 °C | ||

| Melting Point | -97.8 °C | [2][3] |

| Density | 0.85320 g/cm³ | @ 20 °C[2] |

| Vapor Pressure | 15.60 mmHg | |

| Refractive Index | 1.4621 | [3] |

Experimental Protocols

Accurate determination of thermodynamic properties is paramount for the successful design and implementation of chemical processes. This section details the experimental methodologies for measuring the boiling point and enthalpy of vaporization of this compound.

Purification of this compound by Fractional Distillation

Prior to the determination of its physical properties, it is essential to ensure the purity of the this compound sample. Fractional distillation is a suitable method for purifying this compound from impurities with different boiling points.[4][5]

Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is clean and dry.

-

Sample Charging: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

-

Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.

-

Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of pure this compound. Discard any initial forerun or final residue.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of purified this compound into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a suitable clamp. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached test tube in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil. Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the enthalpy change associated with phase transitions, including vaporization.[6][7][8]

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of purified this compound into a volatile sample pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Experimental Conditions: Set the desired temperature program. This typically involves an initial isothermal period, followed by a controlled heating ramp through the boiling point of the sample, and a final isothermal period. The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen.

-

Data Acquisition: As the sample is heated, the DSC measures the difference in heat flow between the sample and the reference pan. A large endothermic peak will be observed at the boiling point, corresponding to the energy required for vaporization.

-

Data Analysis: Integrate the area under the endothermic peak to determine the enthalpy of vaporization (ΔHvap) of the sample.

Visualized Experimental Workflows

To further clarify the experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Caption: Workflow for Enthalpy of Vaporization Measurement using DSC.

References

- 1. This compound | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Purification [chem.rochester.edu]

- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. uni-ulm.de [uni-ulm.de]

An In-depth Technical Guide to the Solubility of Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl methyl sulfide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, theoretical considerations, and standardized experimental protocols for determining the solubility of organosulfur compounds.

Introduction to this compound

This compound (also known as 1-(methylthio)butane) is an organosulfur compound with the chemical formula C₅H₁₂S. It is a colorless liquid with a characteristic unpleasant odor.[1] Understanding its solubility in various solvents is crucial for its application in chemical synthesis, as a flavoring agent, and in material science.

Qualitative Solubility of this compound

The solubility of a substance is largely governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a degree of polarity due to the sulfur atom, but the nonpolar nature of the butyl and methyl groups is more dominant. This dual character influences its solubility in different types of solvents.

Based on its molecular structure, this compound is expected to exhibit low solubility in polar solvents and higher solubility in non-polar organic solvents.[2]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol | Low to Immiscible | The non-polar alkyl chains of this compound do not interact favorably with the strong hydrogen bonding network of polar protic solvents like water. A safety data sheet for tert-butyl methyl sulfide explicitly states "No data available" for water solubility, suggesting that quantitative data is not readily available and solubility is likely low.[3] |

| Polar Aprotic | Acetone, DMSO | Moderate | These solvents are polar but lack hydrogen bonding donors. They can induce a dipole in this compound, leading to some degree of solubility. |

| Non-Polar | Hexane, Toluene | High | The dispersion forces (van der Waals forces) that dominate the intermolecular interactions in both this compound and non-polar solvents lead to favorable mixing and high solubility.[2] |

Experimental Protocol for Determination of Solubility

While specific experimental data for this compound is scarce, a general and reliable method for determining the solubility of a liquid like this compound in various solvents is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the solute in the saturated solution.

Methodology: Isothermal Equilibrium and Gas Chromatography (GC) Analysis

-

Preparation of Saturated Solution:

-

A known volume of the desired solvent is placed in a temperature-controlled vessel equipped with a magnetic stirrer.

-

An excess amount of this compound is added to the solvent. The amount should be sufficient to ensure that a separate phase of undissolved this compound is visible.

-

The mixture is stirred vigorously at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated.

-

-

Phase Separation:

-

After equilibration, the stirring is stopped, and the mixture is allowed to stand undisturbed for a period (e.g., 12-24 hours) to allow for complete separation of the undissolved this compound from the saturated solution. This is typically done in a separatory funnel.

-

-

Sampling and Dilution:

-

A precise volume of the saturated solvent phase is carefully withdrawn using a calibrated micropipette, ensuring that none of the undissolved this compound is collected.

-

The collected sample is then diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis using Gas Chromatography (GC):

-

A gas chromatograph equipped with a flame ionization detector (FID) is used for quantification.

-

A calibration curve is first generated by preparing a series of standard solutions of this compound of known concentrations in the same solvent.

-

The diluted sample of the saturated solution is injected into the GC, and the peak area corresponding to this compound is recorded.

-

The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in grams of solute per 100 mL of solvent ( g/100 mL) or in moles of solute per liter of solution (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the isothermal equilibrium and GC analysis method.

References

A Comprehensive Technical Guide to the Safety, Handling, and Toxicity of Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical information on the safety, handling, and toxicological profile of butyl methyl sulfide (CAS No. 628-29-5). The following sections detail the chemical and physical properties, hazard classifications, safe handling and storage procedures, emergency measures, and available toxicity data. All quantitative information is summarized in tables for clarity and ease of comparison. Methodologies for key toxicological assessments are described based on standardized protocols.

Chemical and Physical Properties

This compound, also known as 1-(methylthio)butane, is a colorless liquid with a distinct, unpleasant odor.[1][2][3] It is a flammable thioether used in laboratory settings for chemical synthesis.[1][4][5]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂S | [2][5] |

| Molecular Weight | 104.22 g/mol | [2] |

| CAS Number | 628-29-5 | [1][5][6] |

| Appearance | Colorless liquid | [1][3][5] |

| Odor | Unpleasant | [1][2][3] |

| Boiling Point | 122 - 123 °C (251.6 - 253.4 °F) | [1] |

| Flash Point | 20 °C (68 °F) | [1] |

| Density | 0.85 g/cm³ | [1] |

| Solubility in Water | Immiscible | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][4] It is a highly flammable liquid and vapor.[1][2][4][7] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4] |

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][7][8] No smoking.[4][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][7]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[4][7]

Storage:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][4][8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Gloves must be inspected prior to use. | [1][4][8] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][4] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [1][4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1][4] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [1][4] |

Fire and Explosion Hazard Data

This compound is a highly flammable liquid and vapor.[1][4][7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3]

-

Flash Point: 20 °C / 68 °F[1]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][8] Water mist may be used to cool closed containers.[9]

-

Unsuitable Extinguishing Media: Do NOT use a water jet.[4]

-

Specific Hazards: In case of fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8] Hazardous combustion products include carbon oxides (CO, CO₂) and sulfur oxides.[9]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][8]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Ensure adequate ventilation.[4]

-

Use personal protective equipment.[4]

-

Prevent further leakage or spillage if safe to do so.[4]

-

Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[4]

Toxicity Information

The toxicological properties of this compound have not been fully investigated.[1] However, it is known to be an irritant.

Acute Toxicity:

-

Dermal: Specific LD50 data is not available.

-

Inhalation: Inhalation of high vapor concentrations may cause symptoms like headache and dizziness.[1] May cause respiratory irritation.[1][3][4]

Local Effects:

Chronic Toxicity and Other Health Effects:

-

Sensitization: No information available.[10]

-

Mutagenicity: No information is available for this compound.[1] However, in vitro and in vivo studies on various alkyl sulfates have shown negative results for mutagenicity and genotoxicity.[4]

-

Carcinogenicity: There is no information available on the carcinogenic effects of this compound.[1]

-

Reproductive and Developmental Effects: No information available.[1]

-

Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory system irritation.[1]

-

STOT - Repeated Exposure: None known.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404):

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

The fur is removed from a small area (approximately 6 cm²) on the back of the animal.

-

A dose of 0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch.

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch and any residual test substance are removed.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.[11]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405):

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Model: Healthy, adult albino rabbits are used.

-

Procedure:

-

A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

The eyelids are gently held together for about one second to prevent loss of the substance.

-

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored using a standardized system. The reversibility of any observed effects is also assessed.[3]

Signaling Pathways

There is no specific information available in the scientific literature regarding the signaling pathways affected by this compound. In general, thioethers can be metabolized to sulfoxides and sulfones, and reactive sulfur species can interact with various cellular components. However, without specific studies on this compound, any discussion of its effects on signaling pathways would be speculative.

Ecotoxicity

Information on the ecotoxicity of this compound is limited. It is noted to be immiscible with water, which suggests it is not likely to be mobile in the environment.[3] One source indicates that the product is not expected to be hazardous to the environment.[12] However, another safety data sheet for a related compound, di-n-butyl sulfide, states that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9][10]

Disposal Considerations

Waste from this compound should be disposed of in accordance with local, regional, and national regulations. It is considered a hazardous waste.[12] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Empty containers may retain product residue and can be dangerous.[8][12]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for exposure to this compound.

Caption: Generalized experimental workflow for skin irritation testing.

References

- 1. Mutagenicity of benzyl S-haloalkyl and S-haloalkenyl sulfides in the Ames-test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ag.state.mn.us [ag.state.mn.us]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. epa.gov [epa.gov]

- 5. asianjpr.com [asianjpr.com]

- 6. Toxicology of quinone-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of alkyl sulfides on diazomethane-induced methylation of DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

Butyl Methyl Sulfide: A Technical Guide to its Natural Occurrence and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl methyl sulfide, a volatile organosulfur compound, is recognized for its distinct aroma and has been identified in various natural sources. Its presence in the environment, primarily due to its use as a flavoring agent and potential release from natural origins, necessitates a thorough understanding of its environmental fate. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its physicochemical properties, and its behavior in the environment, including potential biodegradation and photodegradation pathways. Detailed experimental protocols for its analysis in environmental matrices are also presented to support further research and risk assessment.

Natural Occurrence

This compound has been reported as a naturally occurring volatile compound in the plant kingdom. Specifically, it has been identified as a component of the aroma profile of Rosa canina, commonly known as the dog rose.[1] While its presence in other plant species is not extensively documented, its role as a flavoring agent in a wide array of food products suggests a broader, albeit potentially low-level, natural occurrence or close association with food matrices.[2] These food categories include dairy products, fats and oils, processed fruits, confectionery, bakery wares, meat and fish products, and various beverages. The microbial production of other alkyl sulfides, such as dimethyl sulfide, is well-established, particularly in marine environments, suggesting a potential for microbial pathways in the formation of this compound in certain ecosystems, though specific studies are lacking.[3]

Physicochemical Properties

The environmental transport and fate of this compound are governed by its physicochemical properties. A summary of key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂S | [4] |

| Molecular Weight | 104.21 g/mol | [4] |

| Boiling Point | 122-123 °C | [1] |

| Melting Point | -97.85 °C | [1] |

| Vapor Pressure | 15.6 - 29.3 mmHg at 25 °C | [2][3] |

| Water Solubility | Estimated: 258 mg/L at 25 °C | |

| Log P (Octanol-Water Partition Coefficient) | 2.15 | [3] |

| Henry's Law Constant | Estimated: 1.95 x 10⁻³ atm·m³/mol at 25 °C |

Note: Water solubility and Henry's Law Constant are estimated values due to the lack of direct experimental data. The estimation is based on the compound's vapor pressure and octanol-water partition coefficient using established quantitative structure-property relationship (QSPR) models.

Environmental Fate

The environmental fate of this compound is determined by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and volatilization.

Volatilization

With a relatively high vapor pressure and a moderate Henry's Law constant, this compound is expected to exhibit significant volatilization from both water and soil surfaces. This process is a primary mechanism for its distribution into the atmosphere.

Biodegradation

While specific studies on the biodegradation of this compound are limited, the microbial metabolism of other alkyl sulfides provides a basis for a plausible degradation pathway. Certain bacteria, such as some species of Thiobacillus, are known to degrade a range of alkyl sulfides under both aerobic and anaerobic conditions.[5] The proposed biodegradation pathway for this compound likely involves an initial oxidation of the sulfur atom.

Caption: Proposed aerobic biodegradation pathway of this compound.

Photodegradation

Organic sulfides can undergo photochemical reactions in the environment, particularly in the presence of sunlight and reactive oxygen species. The primary photochemical process for alkyl sulfides is oxidation of the sulfur atom.

Caption: Potential photodegradation pathway of this compound.

Experimental Protocols

Accurate quantification of this compound in environmental samples is crucial for assessing its distribution and fate. The following are detailed methodologies for its analysis in water and soil matrices.

Analysis of this compound in Water

Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the determination of volatile organic sulfur compounds in aqueous samples.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Headspace autosampler

-

Capillary column: DB-624 or equivalent (60 m x 0.32 mm i.d., 1.8 µm film thickness)

Reagents:

-

This compound standard (purity >98%)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium chloride (analytical grade)

-

Helium (carrier gas, 99.999% purity)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of aqueous calibration standards by spiking deionized water with the stock solution to cover the expected concentration range (e.g., 0.1 to 100 µg/L).

-

Sample Preparation: Collect water samples in 20 mL headspace vials, ensuring no headspace. If residual chlorine is present, add a quenching agent (e.g., sodium thiosulfate). Add a known amount of sodium chloride (e.g., 2 g) to increase the ionic strength and promote partitioning of the analyte into the headspace.

-

Headspace Analysis:

-

Equilibrate the vials in the headspace autosampler oven at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) with agitation.

-

Inject a known volume of the headspace gas (e.g., 1 mL) into the GC-MS.

-

-

GC-MS Conditions:

-

Inlet Temperature: 250°C

-

Oven Program: Start at 40°C (hold for 5 min), ramp to 220°C at 10°C/min (hold for 5 min).

-

Carrier Gas Flow: 1.5 mL/min (constant flow).

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 104, 61, 47).

-

Analysis of this compound in Soil

Method: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is suitable for the extraction and analysis of volatile compounds from solid matrices like soil.

Instrumentation:

-

GC-MS system

-

Purge and trap concentrator

-

Capillary column: DB-624 or equivalent

Reagents:

-

This compound standard

-

Methanol (HPLC grade)

-

Deionized water

-

Nitrogen (purge gas, 99.999% purity)

Procedure:

-

Standard Preparation: Prepare calibration standards as described for water analysis.

-

Sample Preparation:

-

Weigh a known amount of soil (e.g., 5 g) into a purge and trap sparging vessel.

-

Add a known volume of deionized water (e.g., 5 mL) to the soil to form a slurry.

-

-

Purge and Trap Analysis:

-

Connect the sparging vessel to the purge and trap system.

-

Purge the sample with nitrogen at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at a designated temperature (e.g., 40°C). The volatile compounds are swept onto an adsorbent trap.

-

Desorb the trapped compounds by rapidly heating the trap (e.g., to 250°C) and backflushing with the carrier gas onto the GC column.

-

-

GC-MS Conditions: Use the same GC-MS conditions as described for water analysis.

Experimental Workflow Visualization

Caption: Workflow for the analysis of this compound in environmental samples.

Conclusion

This technical guide provides a summary of the current knowledge on the natural occurrence and environmental fate of this compound. While its presence in some natural sources is confirmed, a significant knowledge gap exists regarding its widespread distribution and the specific microbial and photochemical processes that govern its degradation in the environment. The provided experimental protocols offer a starting point for researchers to conduct further investigations to fill these gaps. A more comprehensive understanding of the environmental behavior of this compound is essential for accurate environmental risk assessment and management.

References

- 1. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic methylation of sulfide, selenide, and organic thiols by Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Butyl Methyl Sulfide: A Comprehensive Technical Guide for Researchers

Introduction

Butyl methyl sulfide (CAS Registry Number: 628-29-5), also known as 1-(methylthio)butane or 2-thiahexane, is a volatile organic compound (VOC) belonging to the thioether family.[1][2] This colorless liquid possesses a characteristic strong, unpleasant odor.[3] Its presence in various natural and industrial settings, coupled with its volatile nature, necessitates a thorough understanding of its chemical properties, synthesis, analytical determination, toxicological profile, and environmental fate. This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and environmental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂S | [1][2] |

| Molecular Weight | 104.22 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Unpleasant | [3] |

| Boiling Point | 122-123 °C at 760 mmHg | [4] |

| Melting Point | -97.85 °C | [4] |

| Density | 0.85 g/cm³ at 20 °C | [5] |

| Flash Point | 20 °C | [4] |

| Vapor Pressure | 15.60 mmHg at 25 °C | [6] |

| Refractive Index | 1.4621 at 20 °C | |

| LogP (Octanol-Water Partition Coefficient) | 2.15 | [6] |

| Purity (typical) | >98.0% (GC) |

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis, adapted for thioethers.[7] This Sₙ2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide. Two primary routes are detailed below.

Experimental Protocol: Synthesis from 1-Bromobutane and Sodium Thiomethoxide

This protocol outlines the synthesis of this compound from 1-bromobutane and sodium thiomethoxide.

Materials:

-

Sodium thiomethoxide (NaSCH₃)

-

1-Bromobutane (CH₃CH₂CH₂CH₂Br)

-

Anhydrous methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous methanol.

-

Slowly add 1-bromobutane to the stirred solution at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at 122-123 °C.

Experimental Protocol: Synthesis from 1-Butanethiol and Methyl Iodide

This alternative protocol utilizes 1-butanethiol and methyl iodide for the synthesis.

Materials:

-

1-Butanethiol (CH₃CH₂CH₂CH₂SH)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of sodium hydroxide in ethanol.

-

Slowly add 1-butanethiol to the stirred sodium hydroxide solution to form the sodium butanethiolate salt.

-

To this solution, add methyl iodide dropwise at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the ether extracts and wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the resulting liquid by fractional distillation, collecting the fraction at the appropriate boiling point.

Analytical Methods

The detection and quantification of this compound, particularly in complex matrices such as air or biological samples, are typically performed using gas chromatography (GC) coupled with a selective detector.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound in a gaseous matrix.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-VRX)

-

Sample introduction system (e.g., headspace autosampler, thermal desorber, or direct injection)

-

Data acquisition and processing software

Procedure:

-

Sample Collection: Collect air samples in Tedlar bags or sorbent tubes (e.g., Tenax®). For liquid samples, prepare a headspace vial.

-

Sample Introduction:

-

Headspace: Equilibrate the sample vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) before injecting a portion of the headspace gas into the GC.

-

Thermal Desorption: Heat the sorbent tube to release the trapped volatiles into the GC inlet.

-

-

Gas Chromatography:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify this compound by its retention time and mass spectrum (characteristic ions: m/z 104, 61, 47). Quantify using a calibration curve prepared from standards of known concentrations.

Toxicology and Ecotoxicology

The toxicological data for this compound is limited. Safety data sheets indicate that it is a flammable liquid and may cause skin, eye, and respiratory irritation.[3]

| Parameter | Value | Species | Route | Reference(s) |

| LD₅₀ (Oral) | Data not available | - | - | |

| LD₅₀ (Dermal) | Data not available | - | - | |

| LC₅₀ (Inhalation) | Data not available | - | - | |

| EC₅₀ (Daphnia magna, 48h) | 5.8 mg/L | Daphnia magna | Aquatic | |

| LC₅₀ (Fish, 96h) | 12.1 mg/L | Pimephales promelas | Aquatic |

Environmental Fate and Biodegradation

As a volatile organic compound, this compound can be released into the atmosphere, where its fate is primarily determined by its reaction with hydroxyl radicals (•OH). In soil and water, biodegradation is the main removal process.

Atmospheric Degradation

The primary atmospheric degradation pathway for this compound is its reaction with photochemically generated hydroxyl radicals. The estimated atmospheric lifetime of this compound is approximately 2 days, based on a reaction rate constant with •OH radicals of 1.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Biodegradation

Microorganisms in soil and water can degrade this compound. The proposed biodegradation pathway involves the initial oxidation of the sulfur atom to a sulfoxide, followed by further oxidation to a sulfone. Subsequent cleavage of the C-S bond can lead to the formation of butanol and methanesulfonic acid, which can then be further metabolized by microorganisms.

References

- 1. This compound | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page loading... [wap.guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Gas Chromatography Methods for the Analysis of Butyl Methyl Sulfide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl methyl sulfide is a sulfur-containing organic compound that is of interest in various fields, including environmental analysis, food chemistry, and as a potential impurity in pharmaceutical products. Gas chromatography (GC) is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed overview of GC methods applicable to its analysis, including sample preparation, chromatographic conditions, and detection.

Quantitative Data Summary

The following table summarizes typical quantitative data and retention information for this compound and related sulfur compounds based on established GC methods. Please note that specific values can vary depending on the exact instrumentation and conditions used.

| Parameter | Value | Compound(s) | Reference Conditions |

| Kovats Retention Index (Standard Non-polar column) | 810 - 820 | This compound | Not specified |

| Kovats Retention Index (Standard Polar column) | 1029 - 1051 | This compound | Not specified |

| Limit of Detection (LOD) | ~50 ppbv | General sulfur compounds | Based on GC-PFPD analysis of various sulfur compounds in hydrocarbon matrices.[1] |

| **Linearity (R²) ** | ≥ 0.995 | General sulfur compounds | Based on GC-SCD analysis of various sulfur compounds.[2] |

Experimental Protocols

This section details a recommended experimental protocol for the analysis of this compound by Gas Chromatography.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis. The goal is to dissolve the sample in a suitable volatile solvent and ensure it is free of non-volatile residues.

-

For Liquid Samples:

-

If the sample is a liquid, dilute it in a volatile organic solvent such as hexane, dichloromethane, or methanol.[3][4] A typical starting concentration is approximately 10 µg/mL.[3]

-

For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[5]

-

-

For Solid Samples:

-

General Considerations:

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for both qualitative identification and quantitative analysis of this compound.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-1 or HP-1 (cross-linked methyl silicone), is a good starting point due to the non-polar nature of this compound. A typical dimension is 30 m length x 0.32 mm internal diameter x 4 µm film thickness.[8]

-

Injector:

-

Mode: Split or splitless, depending on the sample concentration. For trace analysis, splitless injection is preferred.[3]

-

Temperature: 200-250 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.8 - 2.6 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 35-50 °C, hold for 2-4 minutes.

-

Ramp: Increase the temperature at a rate of 2-20 °C/min to 200-220 °C.

-

Final hold: Hold at the final temperature for 4 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3. Gas Chromatography with Sulfur-Selective Detection (GC-SCD/PFPD)

For enhanced sensitivity and selectivity for sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is recommended.[9][10]

-

Instrumentation: A gas chromatograph equipped with an SCD or PFPD.

-

Column and Injector Conditions: As described in the GC-MS method.

-

Detector:

-

Detector-Specific Parameters: Follow the manufacturer's guidelines for gas flows (e.g., hydrogen, air) and temperature settings to ensure optimal detector performance.

Visualizations

Experimental Workflow for GC Analysis of this compound

Caption: Workflow for the GC analysis of this compound.

Logical Relationship of Analytical Components

Caption: Key components in the GC analysis of this compound.

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Submission [mmsf.ucsd.edu]

- 8. butyl methyl trisulfide [webbook.nist.gov]

- 9. ysi.com [ysi.com]

- 10. gcms.cz [gcms.cz]

- 11. baaqmd.gov [baaqmd.gov]

Application Note: Quantification of Butyl Methyl Sulfide in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl methyl sulfide (BMS), a volatile organic sulfur compound (VOSC), is of growing interest in environmental monitoring due to its potential contribution to odor nuisance and its role as an indicator of various biogenic and anthropogenic activities. Sources of BMS and other VOSCs in the environment can include industrial effluents, wastewater treatment facilities, landfills, and natural anaerobic processes in sediments and soils.[1][2] Accurate quantification of BMS in environmental matrices such as water, soil, and air is crucial for assessing its environmental fate, understanding its toxicological implications, and developing effective remediation strategies.

This application note provides detailed protocols for the quantification of this compound in various environmental samples using gas chromatography-mass spectrometry (GC-MS) coupled with common sample introduction techniques.

Analytical Methodologies

The primary analytical technique for the quantification of volatile sulfur compounds like this compound is Gas Chromatography (GC) owing to its high resolving power for complex mixtures. When coupled with a Mass Spectrometer (MS), it provides definitive identification and sensitive quantification. Other detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) offer high selectivity for sulfur-containing compounds.

Sample introduction methods are critical for effectively extracting and concentrating volatile analytes like BMS from environmental matrices prior to GC analysis. Common techniques include:

-

Static Headspace (HS): Suitable for water samples, this technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial.[3]

-

Purge and Trap (P&T): A dynamic headspace technique where inert gas is bubbled through a water or soil slurry sample. The purged volatile compounds are trapped on an adsorbent material, then thermally desorbed into the GC system. This method is highly effective for trace-level analysis.

-

Solid-Phase Microextraction (SPME): A solvent-free extraction method where a fused silica fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). The analytes adsorb to the fiber and are then thermally desorbed in the GC injector.

Experimental Protocols

Protocol 1: Quantification of this compound in Water Samples using Static Headspace GC-MS

This protocol is adapted for the analysis of volatile organic sulfur compounds in aqueous matrices.

1. Sample Preparation and Collection:

- Collect water samples in 250 mL amber glass bottles with polytetrafluoroethylene (PTFE) screw caps, ensuring no headspace to prevent volatilization.

- Store samples at 4°C and analyze within 24 hours. If longer storage is needed, freeze at -20°C for up to 7 days.

2. Instrumentation:

- Gas Chromatograph with a mass spectrometer detector (GC-MS).

- Headspace autosampler.

- Capillary column suitable for VOSCs analysis (e.g., Rxi-5Sil, 30 m x 0.25 mm x 0.25 µm).

3. Reagents and Standards:

- This compound standard (purity >98%).

- Methanol (HPLC grade).

- Deionized water.

- Sodium chloride (NaCl).

- Helium (carrier gas, purity 99.999%).

4. Procedure:

- Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by diluting the stock solution with deionized water in headspace vials to create a calibration curve.

- Sample Handling: Transfer 10 mL of the water sample into a 20 mL headspace vial. Add NaCl to achieve a saturated solution, which aids in driving the volatile analytes into the headspace.

- Headspace Incubation: Place the vial in the headspace autosampler. Incubate at 90°C for 20 minutes with mechanical stirring to allow for equilibration between the liquid and vapor phases.[3]

- Injection: Automatically inject 1.0 mL of the headspace gas into the GC-MS system.

5. GC-MS Parameters:

- Injector Temperature: 200°C

- Split Ratio: 10:1

- Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp to 150°C at 15°C/min, and hold for 2 minutes.

- Carrier Gas Flow: Constant flow of 1.2 mL/min.

- MS Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 35-300.

- Quantification Ion for this compound: To be determined from the mass spectrum of the standard (primary ion likely m/z 104, with qualifying ions).

6. Data Analysis:

- Identify this compound in the sample chromatograms by comparing the retention time and mass spectrum with the analytical standard.

- Quantify the concentration using the calibration curve generated from the working standards.

Protocol 2: Analysis of this compound in Soil and Sediment using Purge and Trap GC-MS

This protocol is based on EPA Method 5035A for volatile organic compounds in solid matrices.[4]

1. Sample Preparation and Collection:

- Collect soil or sediment samples in pre-weighed vials with a septum-sealed screw-cap. For low-level analysis (0.5 to 200 µg/kg), use a hermetically sealed vial to prevent volatilization.[4]

- Store samples at 4°C and analyze as soon as possible.

2. Instrumentation:

- GC-MS system.

- Purge and Trap concentrator.

3. Reagents and Standards:

- This compound standard.

- Methanol (HPLC grade).

- Deionized water.

- Internal standards and surrogates as required by the specific method.

4. Procedure:

- Sample Preparation (Low Concentration): A known weight of the soil sample is purged directly in the sealed sample vial.

- Sample Preparation (High Concentration): A known weight of the soil sample is extracted with a water-miscible organic solvent like methanol. An aliquot of the methanol extract is then diluted with water and purged.

- Purging: The sample is purged with an inert gas (e.g., helium) for a set time (e.g., 11 minutes). The volatile compounds are carried to a trap containing adsorbent materials.

- Desorption: The trap is rapidly heated, and the trapped analytes are backflushed with the carrier gas onto the GC column.

5. GC-MS Parameters:

- Similar to the headspace method, the GC-MS parameters should be optimized for the separation and detection of this compound.

6. Data Analysis:

- Identification and quantification are performed as described in the headspace protocol, using an appropriate calibration prepared in a similar matrix.

Data Presentation

While specific quantitative data for this compound in environmental samples is not widely available in the reviewed literature, the following table summarizes the occurrence of related volatile organic sulfur compounds in various environmental matrices. This can provide an expected range for the concentration of alkyl sulfides like BMS.

| Environmental Matrix | Compound Class | Reported Compounds | Concentration Range | Reference |

| Landfill Gas | Volatile Organic Sulfur Compounds | Methanethiol, Dimethyl sulfide | 0.5 - 8 mg/m³ | [5] |

| Contaminated Groundwater | C1-C4 Alkyl Sulfides | Not specified | Qualitative detection | [1] |

| Wastewater | Volatile Alkyl Sulfides | Dimethyl sulfide, Diethyl sulfide | ng/L to µg/L levels | [3] |

| Air (near landfills) | Volatile Organic Compounds | Various, including sulfur compounds | 204.0 to 7426.7 μg/m³ (total VOSCs) | [6] |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Environmental fate and transport of volatile sulfur compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Everything about landfill gas - Waga Energy USAWaga Energy [waga-energy.com]

- 3. Determination of volatile alkyl sulfides in wastewater by headspace solid-phase microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. landfill-gas.com [landfill-gas.com]

- 6. Assessment of the health risks and odor concentration of volatile compounds from a municipal solid waste landfill in China - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Butyl Methyl Sulfide as a Flavoring Agent in Food Science

For Researchers, Scientists, and Drug Development Professionals